molecular formula C22H16N2O3 B12444511 N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide

N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide

Cat. No.: B12444511
M. Wt: 356.4 g/mol
InChI Key: GHTWSBWGPNABRG-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide: is a complex organic compound with a unique structure that includes a phthalimide core and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide typically involves the reaction of phthalic anhydride with aniline to form the phthalimide intermediate. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of a dehydrating agent such as acetic anhydride and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other high-value products.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-fluorobenzamide
  • N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-(2-furyl)acrylamide
  • N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-phenylpropanamide

Uniqueness

N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phthalimide core and phenylacetamide moiety provide a versatile platform for chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylacetamide

InChI

InChI=1S/C22H16N2O3/c25-19(14-15-8-3-1-4-9-15)23-18-13-7-12-17-20(18)22(27)24(21(17)26)16-10-5-2-6-11-16/h1-13H,14H2,(H,23,25)

InChI Key

GHTWSBWGPNABRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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